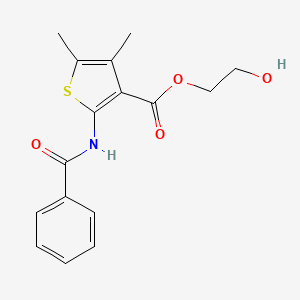
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom This specific compound is characterized by the presence of a benzoylamino group, two methyl groups, and a hydroxyethyl ester group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester typically involves multi-step organic reactions. One common method includes the acylation of 3-thiophenecarboxylic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoylamino derivative. This intermediate is then subjected to esterification with 2-hydroxyethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the benzoylamino group can facilitate binding to specific protein targets, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester
- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4-methyl-, 2-hydroxyethyl ester
Uniqueness
The uniqueness of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, 2-hydroxyethyl ester lies in its specific substitution pattern on the thiophene ring. The presence of two methyl groups at the 4 and 5 positions can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
78033-83-7 |
|---|---|
Formule moléculaire |
C16H17NO4S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4S/c1-10-11(2)22-15(13(10)16(20)21-9-8-18)17-14(19)12-6-4-3-5-7-12/h3-7,18H,8-9H2,1-2H3,(H,17,19) |
Clé InChI |
PQKUEAOBILJTDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)OCCO)NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


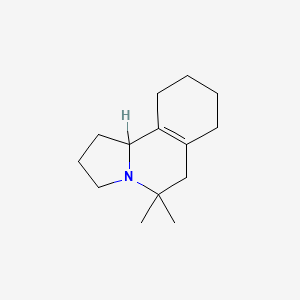
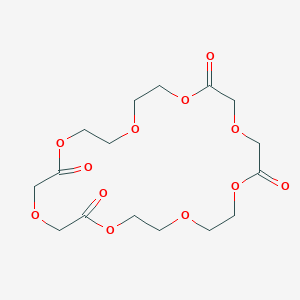
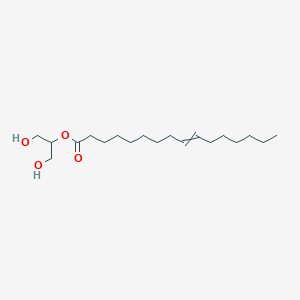
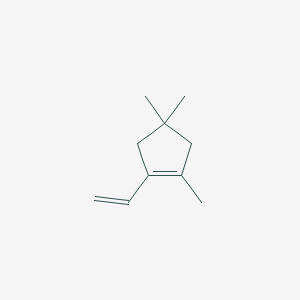


![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)

![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)

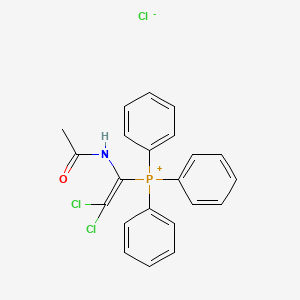
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
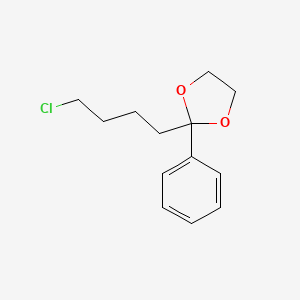
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
